molecular formula C18H20N2OS B6417178 1-[2-(methylsulfanyl)benzoyl]-4-phenylpiperazine CAS No. 341020-23-3

1-[2-(methylsulfanyl)benzoyl]-4-phenylpiperazine

Cat. No.: B6417178
CAS No.: 341020-23-3
M. Wt: 312.4 g/mol
InChI Key: XNIXEWQZXYFPRK-UHFFFAOYSA-N
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Description

The compound “1-[2-(methylsulfanyl)benzoyl]-4-phenylpiperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “methylsulfanyl” and “benzoyl” groups attached to the piperazine ring suggest that this compound may have unique properties compared to other piperazine derivatives.

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I searched. The biological activity of piperazine derivatives can vary widely depending on the specific functional groups present .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the resources I searched. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

(2-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-22-17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIXEWQZXYFPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301204351
Record name [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341020-23-3
Record name [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341020-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylthio)phenyl](4-phenyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301204351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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